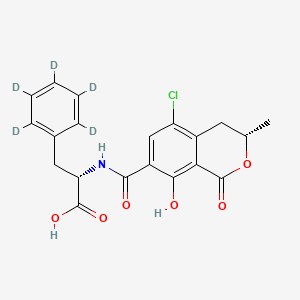

3-epi-Ochratoxin A-d5

カタログ番号:

B13446419

分子量:

408.8 g/mol

InChIキー:

RWQKHEORZBHNRI-JYRICJBVSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

3-epi-Ochratoxin A-d5 is a deuterium-labeled analog of the mycotoxin Ochratoxin A (OTA), specifically designed for use as an internal standard in analytical and pharmacokinetic research . This stable isotope-labeled compound is essential for improving the accuracy and reliability of mass spectrometry and liquid chromatography methods, enabling the precise quantification of Ochratoxin A in complex biological samples . The deuterium label facilitates clear differentiation from the native toxin, correcting for analyte loss during sample preparation and instrumental variance. Ochratoxin A is a potent nephrotoxic, carcinogenic, and immunotoxic compound produced by Aspergillus and Penicillium fungi, commonly found as a contaminant in cereals, wine, and coffee . Research into its toxicokinetics is complex, as it binds with very high affinity to human serum albumin, resulting in a long half-life in the body . The primary application of this compound is to support high-quality research in areas such as toxicology, food safety, and metabolic studies by providing a robust tool for monitoring and accurately measuring exposure levels to this significant foodborne hazard .

Structure

3D Structure

Interactive Chemical Structure Model

特性

分子式 |

C20H18ClNO6 |

|---|---|

分子量 |

408.8 g/mol |

IUPAC名 |

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D |

InChIキー |

RWQKHEORZBHNRI-JYRICJBVSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl)[2H])[2H] |

正規SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 3-epi-Ochratoxin A-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-epi-Ochratoxin A-d5, a crucial internal standard for the accurate quantification of Ochratoxin A and its epimers in various matrices. Ochratoxin A (OTA) is a mycotoxin with significant health implications, making its precise detection essential for food safety and toxicological studies.[1][2] The deuterated epimer, this compound, serves as an ideal internal standard in mass spectrometry-based analytical methods due to its similar chemical and physical properties to the native analyte, ensuring reliable and accurate quantification.[3][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated phenylalanine moiety and its subsequent coupling with the Ochratoxin α core, followed by stereoselective control or separation to obtain the 3-epi configuration. While specific proprietary synthesis details are not publicly disclosed, a general and plausible synthetic pathway can be outlined based on established organic chemistry principles and literature on OTA synthesis.[5][6][7]

1.1. Conceptual Synthetic Pathway

The synthesis can be conceptually divided into three main stages:

-

Preparation of L-phenylalanine-d5: This involves the deuteration of L-phenylalanine. Microbiological methods using bacteria such as Brevibacterium methylicum grown in a deuterium-enriched medium can be employed for this purpose.[8]

-

Coupling Reaction: The deuterated L-phenylalanine is then coupled with 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid (Ochratoxin α).[5][6]

-

Epimerization/Purification: The resulting Ochratoxin A-d5 mixture is then subjected to conditions that can induce epimerization at the C3 position, or the desired 3-epi isomer is separated from the mixture using chiral chromatography. Heat treatment is a known method to induce epimerization of Ochratoxin A.[9]

1.2. Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Conceptual workflow for the synthesis of this compound.

1.3. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

-

Synthesis of L-phenylalanine-d5:

-

Culture Brevibacterium methylicum in a minimal salt medium (M9) supplemented with deuterated methanol (B129727) ([U-2H]MeOH) and heavy water (D2O) as the primary carbon and deuterium (B1214612) sources.[8]

-

Maintain the culture under aerobic conditions at an appropriate temperature (e.g., 30°C) until significant biomass is achieved.

-

Isolate L-phenylalanine-d5 from the culture medium by adjusting the pH to 2.0 with DCl in D2O, followed by extraction with isopropanol (B130326) and subsequent crystallization from ethanol.[8]

-

Confirm the identity and isotopic enrichment of the product using Mass Spectrometry and NMR.

-

-

Coupling of L-phenylalanine-d5 and Ochratoxin α:

-

Dissolve Ochratoxin α and a protected form of L-phenylalanine-d5 (e.g., the methyl ester) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).

-

Add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC•HCl) and N-hydroxybenzotriazole (HOBt) to the reaction mixture.[6]

-

Stir the reaction at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup to remove the coupling agents and byproducts.

-

Deprotect the resulting molecule to yield Ochratoxin A-d5.

-

-

Epimerization and Purification:

-

Dissolve the Ochratoxin A-d5 mixture in a suitable solvent.

-

Heat the solution under controlled conditions to induce epimerization at the C3 position, leading to a mixture of Ochratoxin A-d5 and this compound.[9]

-

Purify the this compound from the mixture using preparative chiral High-Performance Liquid Chromatography (HPLC).

-

Collect the fraction corresponding to this compound and evaporate the solvent.

-

Confirm the purity and identity of the final product.

-

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with liquid chromatography.

2.1. Visualization of the Characterization Workflow

The following diagram outlines the typical workflow for the characterization of the final product.

Caption: General workflow for the characterization of this compound.

2.2. Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₁₃D₅ClNO₆ | [3] |

| Molecular Weight | 408.84 g/mol | [3][10] |

| Unlabeled Molecular Weight | 403.8 g/mol | [11] |

| CAS Number | 1177316-02-7 | [3][12] |

| Unlabeled CAS Number | 189152-21-4 | [12][13] |

| Appearance | Off-White Solid | [10] |

| Storage Temperature | 2-8°C | [10] |

2.3. Detailed Characterization Protocols

2.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Purpose: To confirm the molecular weight, isotopic enrichment, and purity of the compound.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile (B52724).

-

Perform chromatographic separation using a C18 reverse-phase HPLC column.[1] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

-

Analyze the eluent using a tandem mass spectrometer in electrospray ionization (ESI) positive or negative mode.

-

Monitor for the precursor and product ions corresponding to this compound.

-

The mass spectrum should show a molecular ion peak corresponding to the deuterated compound (m/z ~409 [M+H]⁺). The absence of a significant peak at the m/z of the unlabeled compound confirms high isotopic purity.

-

| LC-MS/MS Parameters (Typical) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | ~409 |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and the position of the deuterium labels.

-

Protocol:

-

Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

-

In the ¹H NMR spectrum, the signals corresponding to the protons on the phenyl ring of the phenylalanine moiety should be absent or significantly reduced, confirming successful deuteration.

-

The remaining signals in the ¹H and ¹³C NMR spectra should be consistent with the structure of the 3-epi-Ochratoxin A core. The stereochemistry at the C3 position can be confirmed by advanced NMR techniques such as NOESY.

-

| Expected ¹H NMR Observations | |

| Phenyl Protons | Absent or significantly reduced signals |

| Other Protons | Signals consistent with the Ochratoxin A core structure |

Conclusion

The synthesis and rigorous characterization of this compound are critical for its use as a reliable internal standard in analytical chemistry. The methodologies outlined in this guide, from the synthesis of the deuterated precursor to the final characterization by LC-MS/MS and NMR, provide a framework for producing and verifying this essential analytical tool. The availability of high-purity this compound is paramount for researchers in food safety, toxicology, and drug development to achieve accurate and reproducible quantification of Ochratoxin A and its metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of analogues of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. iiste.org [iiste.org]

- 9. Reduction of ochratoxin A toxicity by heat-induced epimerization. In vitro effects of ochratoxins on embryonic chick meningeal and other cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 11. 3-epi-Ochratoxin A | C20H18ClNO6 | CID 12313657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAS 1177316-02-7 | LGC Standards [lgcstandards.com]

- 13. scbt.com [scbt.com]

3-epi-Ochratoxin A-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-epi-Ochratoxin A-d5, a deuterated analog of the mycotoxin Ochratoxin A. This isotopically labeled compound is primarily utilized as an internal standard in analytical and pharmacokinetic research to enhance the accuracy of mass spectrometry and liquid chromatography methods.[1] Its use allows for precise quantification of Ochratoxin A in various biological and environmental samples.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various suppliers and chemical databases.

| Property | Value | Source |

| Chemical Name | (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | [2] |

| Synonyms | 3S,14S-Ochratoxin A-d5; N-[[(3S)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5 | [1] |

| CAS Number | 1177316-02-7 | [2] |

| Unlabeled CAS Number | 189152-21-4 | [2] |

| Molecular Formula | C₂₀H₁₃D₅ClNO₆ | [3] |

| Molecular Weight | 408.84 g/mol | [3] |

| Appearance | Off-White Solid | [4] |

| Storage | 2-8°C Refrigerator | [4] |

| Applications | Internal standard for Ochratoxin A analysis, pharmacokinetic studies, therapeutic drug monitoring, metabolic research. |

Experimental Protocols

Analysis of Mycotoxins in Spices using an Internal Standard

The following protocol is a representative example of how this compound is used as an internal standard for the quantification of mycotoxins in a complex matrix like spices. This method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5]

1. Sample Preparation (QuEChERS-based)

-

Weigh 2 g of the homogenized spice sample into a 50 mL centrifuge tube.

-

Add a known concentration of this compound (as the internal standard).

-

Allow the sample to stand for 10 minutes to ensure interaction between the internal standard and the sample matrix.[5]

-

Add 10 mL of distilled water and vortex for 1 minute.[5]

-

Add 10 mL of acetonitrile (B52724) containing 1% formic acid and vortex vigorously for 15 minutes.[5]

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately vortex for 1 minute to prevent clumping.[5]

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.[5]

-

Collect the supernatant (acetonitrile layer).

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer is used for analysis.[5]

-

Method: The specific parameters for the LC-MS/MS, such as the column, mobile phases, gradient, and mass spectrometer settings, should be optimized for the specific mycotoxins being analyzed. The use of an isotopically labeled internal standard like this compound is crucial for correcting analytical variability and achieving reliable quantitative results.[5]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the multi-mycotoxin analysis described above.

Caption: Experimental workflow for multi-mycotoxin analysis in spices.

References

In-Depth Technical Guide: 3-epi-Ochratoxin A-d5

This technical guide provides comprehensive safety data, chemical and physical properties, and handling information for 3-epi-Ochratoxin A-d5. The information is intended for researchers, scientists, and professionals in drug development and analytical laboratories. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated epimer, this guide incorporates safety and toxicological data from the well-studied parent compound, Ochratoxin A, as the toxicological profiles are expected to be very similar.

Section 1: Chemical and Physical Properties

This compound is a deuterium-labeled analog of 3-epi-Ochratoxin A. It is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry and liquid chromatography applications for the precise quantification of Ochratoxin A in various samples.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| Analyte Name | This compound | [2] |

| CAS Number | 1177316-02-7 | [2] |

| Unlabelled CAS Number | 189152-21-4 (for 3-epi-Ochratoxin A) | [2][3] |

| Molecular Formula | C₂₀H₁₃D₅ClNO₆ | [2] |

| Molecular Weight | 408.84 g/mol | [2] |

| Parent Drug | Ochratoxin A | [1] |

| IUPAC Name | (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | [2] |

| Synonyms | 3S, 14S-Ochratoxin A-D5, N-[[(3S)-5-Chloro-3, 4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5 | [1] |

| Product Format | Neat | [2] |

Section 2: Hazard Identification and Safety Precautions

Warning: This product is for research use only and is not intended for human or veterinary use. The toxicological properties of this compound have not been thoroughly investigated. However, based on the data for Ochratoxin A, it should be handled as a highly toxic compound. Ochratoxin A is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[4] It is also known to be a potent nephrotoxin, hepatotoxin, teratogen, and immunotoxin.[5]

Table 2: Hazard Statements for Ochratoxin A

| Hazard | Description | Reference |

| Acute Toxicity | Fatal if swallowed or inhaled. | [6][7][8] |

| Carcinogenicity | Suspected of causing cancer. | [6][8] |

| Reproductive Toxicity | May damage fertility or the unborn child.[8] Suspected of damaging the unborn child.[6] | [6][8] |

| Eye Irritation | Causes serious eye irritation. | [8] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [8] |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and eye/face protection.[6][7]

-

Handling: Avoid all personal contact, including inhalation of dust.[9] Use only in a well-ventilated area or under a chemical fume hood.[6][7] Do not eat, drink, or smoke when handling this product.[6]

-

Storage: Store in a cool, well-ventilated area, locked up, and with the container tightly closed.[4][6] Recommended storage is at +4°C.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Section 3: First Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[6]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[6]

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[6][7]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Section 4: Experimental Workflow and Logical Relationships

The primary application of this compound is as an internal standard in analytical testing. The following diagram illustrates a typical workflow for its use in quantifying Ochratoxin A in a sample matrix.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | CAS 1177316-02-7 | LGC Standards [lgcstandards.com]

- 3. 3-epi-Ochratoxin A | CAS 189152-21-4 | LGC Standards [lgcstandards.com]

- 4. hmdb.ca [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fi [fishersci.fi]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Ochratoxin A-d5 is a deuterated, stable isotope-labeled analog of Ochratoxin A (OTA), a mycotoxin of significant concern in the food safety and toxicology sectors.[1] Produced by several species of Aspergillus and Penicillium fungi, OTA is a common contaminant in a wide range of commodities, including cereals, coffee, wine, and spices.[2] Due to its nephrotoxic, carcinogenic, and immunotoxic properties, regulatory bodies worldwide have established maximum permissible levels for OTA in foodstuffs, necessitating highly accurate and reliable analytical methods for its quantification.

This technical guide delves into the primary application of this compound, which is its use as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its structural similarity and mass difference from the native OTA make it an ideal tool for Isotope Dilution Analysis (IDA), a gold-standard quantification technique.

Core Application: Isotope Dilution Analysis (IDA) for Accurate Quantification

The principal role of this compound is to serve as an internal standard to enhance the accuracy and precision of OTA quantification.[1] Analytical methods, especially those involving complex matrices like food and biological samples, are prone to variations that can affect the final measurement. These variations can arise from sample preparation steps (e.g., extraction losses) and instrumental analysis (e.g., matrix effects in the mass spectrometer source).

By adding a known quantity of this compound to the sample at the beginning of the workflow, the analyte (OTA) and the standard are subjected to the same experimental conditions. Because they are chemically almost identical, any loss or signal fluctuation during the process affects both compounds equally. The mass spectrometer can differentiate between the native toxin and the heavier, deuterated standard. The ratio of their signals is then used for precise calculation of the native OTA concentration, effectively nullifying any variations. This technique is known as Stable Isotope Dilution Assay (SIDA).

Data Presentation: Performance of Analytical Methods

Table 1: Method Performance for Ochratoxin A Analysis in Food Matrices

| Matrix | Internal Standard | Recovery (%) | Precision (RSDr %) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|---|

| Poultry Liver | N/A | 82 - 109% | ≤ 20% | 0.27 | 1.0 | [3][4] |

| Poultry Kidney | N/A | 82 - 109% | ≤ 20% | 0.27 | 1.0 | [3][4] |

| Poultry Muscle | N/A | 82 - 109% | ≤ 20% | 0.27 | 1.0 | [3][4] |

| Eggs | N/A | 82 - 109% | ≤ 20% | 0.27 | 1.0 | [3][4] |

| Green Coffee | N/A (Matrix-matched) | 90.5 - 108.8% | 5.4 - 9.9% | 1.2 | 3.0 | [5] |

| Roasted Coffee | N/A (Matrix-matched) | 89.0 - 108.8% | 2.4 - 13.7% | 1.0 | 3.0 | [6] |

| Wine | 3-epi-Ochratoxin A | Not Reported | Not Reported | 0.002 | 0.005 | [7] |

| Flour | 3-epi-Ochratoxin A | Not Reported | Not Reported | 0.029 | 0.072 | [7] |

| Animal Feed | N/A (HPLC-FLD) | 79 - 82% | 3.1 - 4.7% | Not Reported | Not Reported |[8] |

RSDr: Relative Standard Deviation under repeatability conditions. LOD: Limit of Detection. LOQ: Limit of Quantification.

Experimental Protocols

The following protocols are representative of how this compound would be integrated into an analytical workflow.

Protocol 1: High-Throughput Analysis of OTA in Cereals ("Dilute-and-Shoot")

This method is designed for rapid screening of a large number of cereal samples.

1. Materials and Reagents:

-

Homogenized cereal sample (e.g., wheat, maize, rice flour)

-

This compound solution (concentration and solvent as per supplier)

-

Extraction Solvent: Acetonitrile/Water (80:20, v/v)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid

-

50 mL polypropylene (B1209903) centrifuge tubes

2. Sample Preparation:

-

Weigh 5.0 g ± 0.1 g of the homogenized cereal sample into a 50 mL centrifuge tube.

-

Add a precise volume of the this compound internal standard solution to achieve the desired final concentration in the extract.

-

Add 20 mL of the extraction solvent (Acetonitrile/Water).

-

Cap the tube and vortex vigorously for 1 minute, then shake on a mechanical shaker for 60 minutes.

-

Centrifuge the tube at 4000 rpm for 10 minutes.

-

Take an aliquot of the supernatant and dilute it 1:5 with water.

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column suitable for mycotoxin analysis.

-

Injection Volume: 5-10 µL.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing to elute OTA and OTA-d5, followed by a column wash and re-equilibration.

-

MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both Ochratoxin A and this compound must be optimized on the instrument used.

-

Example OTA transition: m/z 404 → 239

-

Example 3-epi-OTA-d5 transition: m/z 409 → 242

-

References

- 1. veeprho.com [veeprho.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of LC-MS/MS method for the determination of Ochratoxin A and its metabolite Ochratoxin α in poultry tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

An In-depth Technical Guide: 3-epi-Ochratoxin A-d5 vs. Ochratoxin A-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 3-epi-Ochratoxin A-d5 and Ochratoxin A-d5, two critical isotopically labeled internal standards for the accurate quantification of Ochratoxin A (OTA) and its epimer. This document outlines their structural differences, physicochemical properties, and applications in advanced analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols for sample preparation and LC-MS/MS analysis are provided, alongside diagrams illustrating analytical workflows and the metabolic pathways of Ochratoxin A. This guide is intended to assist researchers, scientists, and drug development professionals in the precise and reliable analysis of these significant mycotoxins.

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, and it is a common contaminant in a variety of food commodities, including cereals, coffee, and wine. Due to its nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties, the monitoring of OTA levels in food and biological samples is of paramount importance for food safety and human health.

The accuracy of quantitative analysis of OTA, especially at low concentrations, relies heavily on the use of appropriate internal standards. Isotopically labeled standards are ideal for this purpose as they exhibit similar chemical and physical properties to the analyte of interest, allowing for correction of matrix effects and variations during sample preparation and analysis.

Ochratoxin A possesses a chiral center at the C-3 position of the dihydroisocoumarin moiety, leading to the existence of two stereoisomers: (3R)-Ochratoxin A (the natural form) and (3S)-Ochratoxin A, also known as 3-epi-Ochratoxin A. The epimerization can occur during food processing, and it is crucial to distinguish between these two forms as they may exhibit different toxicities. Consequently, the use of corresponding deuterated internal standards, Ochratoxin A-d5 and this compound, is essential for the accurate quantification of both the natural toxin and its epimer.

Physicochemical Properties

The key physicochemical properties of this compound and Ochratoxin A-d5 are summarized in the table below for easy comparison. Both compounds are deuterated analogs of their respective parent molecules, with five deuterium (B1214612) atoms incorporated into the L-phenylalanine moiety. This mass shift of +5 amu allows for their clear differentiation from the unlabeled analytes in mass spectrometry.

| Property | This compound | Ochratoxin A-d5 |

| Synonyms | (3S,14S)-Ochratoxin A-d5, N-[[(3S)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5 | N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine |

| CAS Number | 1177316-02-7[1] | 666236-28-8[2] |

| Molecular Formula | C₂₀H₁₃D₅ClNO₆[1] | C₂₀H₁₃D₅ClNO₆[2] |

| Molecular Weight | 408.84 g/mol [1] | 408.84 g/mol [2] |

| Stereochemistry | (3S)-epimer | (3R)-epimer (natural configuration) |

| Primary Use | Internal standard for 3-epi-Ochratoxin A analysis | Internal standard for Ochratoxin A analysis |

| Isotopic Purity | Typically ≥98% (specific to batch) | Typically ≥98% (specific to batch) |

Experimental Protocols

The following protocols provide a general framework for the analysis of Ochratoxin A and its epimer in a food matrix (e.g., cereals) using this compound and Ochratoxin A-d5 as internal standards.

Sample Preparation: QuEChERS-based Extraction

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for mycotoxin analysis.

Materials:

-

Homogenized cereal sample

-

This compound and Ochratoxin A-d5 internal standard mix solution

-

Acetonitrile (B52724) with 1% formic acid

-

Water (LC-MS grade)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known volume of the internal standard mix (this compound and Ochratoxin A-d5) to the sample.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile with 1% formic acid and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for Ochratoxin A, 3-epi-Ochratoxin A, and their deuterated internal standards should be optimized. Representative transitions are provided in the table below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ochratoxin A | 404.1 | 239.1 |

| 3-epi-Ochratoxin A | 404.1 | 239.1 |

| Ochratoxin A-d5 | 409.1 | 244.1 |

| This compound | 409.1 | 244.1 |

Note: The chromatographic separation of Ochratoxin A and 3-epi-Ochratoxin A is crucial as they are isomers and may have identical MRM transitions. The LC gradient must be optimized to achieve baseline separation.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Ochratoxin A in Food Matrices Using 3-epi-Ochratoxin A-d5 as an Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ochratoxin A (OTA) in various food matrices. To ensure the highest level of accuracy and to correct for matrix effects and procedural losses, this method employs a stable isotope-labeled internal standard, 3-epi-Ochratoxin A-d5. The protocol outlines a streamlined sample preparation procedure, optimized chromatographic conditions for the separation of OTA, and specific mass spectrometric parameters for its selective detection and quantification. The method's performance has been validated, demonstrating excellent linearity, precision, and accuracy, making it suitable for routine food safety analysis and research applications.

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is a common contaminant of a wide range of food commodities, including cereals, coffee, spices, and dried fruits.[1] Due to its nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties, the presence of OTA in food is a significant public health concern, leading regulatory bodies worldwide to establish maximum permissible levels in various foodstuffs.[2]

Accurate and reliable quantification of OTA at low concentrations is crucial for ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and specificity.[3] The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is a critical component of a robust LC-MS/MS method, as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[4] This application note details a method utilizing this compound, a deuterated analog of an OTA epimer, as the internal standard for the precise quantification of OTA.

Experimental Protocols

Sample Preparation: QuEChERS-based Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is a streamlined extraction method suitable for a variety of food matrices.[4]

Materials:

-

Homogenized food sample

-

This compound internal standard solution (1 µg/mL in acetonitrile)

-

Acetonitrile (B52724) (ACN) with 1% formic acid

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known volume of the this compound internal standard solution to achieve a final concentration of 10 ng/g.

-

Add 10 mL of water and vortex for 1 minute.[3]

-

Add 10 mL of acetonitrile with 1% formic acid and vortex vigorously for 15 minutes.[3]

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[3]

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[3]

-

Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | 0-1 min: 95% A; 1-8 min: linear gradient to 5% A; 8-10 min: hold at 5% A; 10.1-12 min: return to 95% A |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the analytes.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Ochratoxin A (Quantifier) | 402.1 | 239.1 | 0.1 | 25 | 22 |

| Ochratoxin A (Qualifier) | 402.1 | 358.1 | 0.1 | 25 | 15 |

| This compound (IS) | 407.1 | 244.1 | 0.1 | 25 | 22 |

Data Presentation

Table 1: Method Validation Parameters

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/kg |

| Correlation Coefficient (r²) | > 0.995 |

| LOD | 0.05 µg/kg |

| LOQ | 0.15 µg/kg |

| Accuracy (Recovery) | 85% - 110% |

| Precision (RSDr) | < 15% |

Table 2: Quantitative Analysis of Ochratoxin A in Certified Reference Materials (CRMs)

To assess the accuracy of the method, certified reference materials were analyzed.

| Certified Reference Material | Certified Value (µg/kg) | Measured Value (µg/kg) | Recovery (%) |

| Wheat Flour | 5.2 ± 0.8 | 5.0 | 96.2 |

| Ground Coffee | 8.9 ± 1.2 | 9.3 | 104.5 |

| Paprika Powder | 15.6 ± 2.1 | 14.9 | 95.5 |

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of Ochratoxin A using the described LC-MS/MS method.

Caption: Experimental workflow for Ochratoxin A analysis.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS-based sample preparation protocol and the use of this compound as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of Ochratoxin A in diverse and complex food matrices. The method is suitable for high-throughput routine monitoring to ensure compliance with regulatory limits and to safeguard consumer health. The use of a stable isotope-labeled internal standard is crucial for achieving the high accuracy and precision required in food safety testing.

References

- 1. Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies [mdpi.com]

- 2. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel UPLC - MS/MS Method Detects Mycotoxin, Ochratoxin A, in Food Products | Technology Networks [technologynetworks.com]

Protocol for the Quantitation of Ochratoxin A using 3-epi-Ochratoxin A-d5 as an Internal Standard

Application Note & Protocol

This document provides a comprehensive protocol for the quantitative analysis of Ochratoxin A (OTA) in various matrices, employing 3-epi-Ochratoxin A-d5 as an internal standard. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and instrumental analysis.[1] This method is particularly suited for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Ochratoxin A is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, and it is a common contaminant in a variety of food commodities, including cereals, coffee, spices, and wine. Due to its nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties, regulatory limits for OTA in food and feed have been established worldwide.

Accurate determination of OTA levels is crucial for ensuring food safety and for research purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique due to its high sensitivity and selectivity.[1] The use of an isotopically labeled internal standard, such as this compound, is the gold standard for achieving reliable quantitative results by compensating for analytical variability.[1][2]

Principle

The method is based on stable isotope dilution analysis (SIDA).[3][4] A known amount of this compound is added to the sample at the beginning of the extraction process. This "spiked" sample is then subjected to extraction and cleanup procedures. Since the internal standard is chemically almost identical to the native OTA, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native OTA to the signal from the deuterated internal standard, accurate quantification can be achieved, regardless of variations in recovery or matrix-induced signal suppression or enhancement.

Experimental Protocols

Materials and Reagents

-

Ochratoxin A (OTA) analytical standard

-

This compound (OTA-d5) internal standard solution (e.g., 100 µg/L)

-

Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

-

Water, deionized or Milli-Q

-

Formic acid

-

Methanol (MeOH)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Phosphate-buffered saline (PBS)

-

Immunoaffinity columns (IAC) for OTA (optional, for cleanup)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)

-

Syringe filters (0.22 µm)

Sample Preparation

Two common extraction methods are presented below: a QuEChERS-based method for solid matrices like spices and cereals, and a solvent extraction method often used for liquid samples or followed by immunoaffinity cleanup.

-

Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution (e.g., 150 µL of a 100 µg/L solution).[1]

-

Allow the sample to stand for 10 minutes to ensure interaction between the internal standard and the matrix.[1]

-

Add 10 mL of distilled water and vortex for 1 minute.[1]

-

Add 10 mL of acetonitrile with 1% formic acid and vortex vigorously for 15 minutes.[1]

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1]

-

Immediately vortex for 1 minute to prevent agglomeration.[1]

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.[1]

-

Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

-

Weigh 10 g of the homogenized sample into a suitable container.

-

Spike the sample with a known quantity of this compound.

-

Add 30 mL of chloroform (B151607) and 30 mL of a phosphoric acid-saline solution.[5]

-

Homogenize and centrifuge the mixture.[5]

-

Transfer the bottom chloroform layer to a clean tube and extract three times with 15 mL of PBS (pH 7.4).[5]

-

Combine the PBS extracts and pass them through an immunoaffinity column specific for OTA.[5]

-

Wash the IAC column according to the manufacturer's instructions.

-

Elute the toxins from the column with methanol.[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., acetonitrile-water, 1:9, v/v) for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[5]

-

Mobile Phase:

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.[5]

-

Flow Rate: 0.3 mL/min[5]

-

Injection Volume: 20 µL[5]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for OTA for quantification and confirmation, and one for OTA-d5.[5]

-

OTA transitions: m/z 404 -> 239 (quantification) and 404 -> 358 (confirmation)[5]

-

OTA-d5 transition: m/z 409 -> 244 (or other appropriate fragment)

-

Calibration and Quantification

-

Prepare a series of matrix-matched calibration standards by spiking a blank matrix extract with known concentrations of the OTA analytical standard.

-

Add a constant concentration of the this compound internal standard to each calibration standard.[1]

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[1]

-

Quantify the OTA in the samples by interpolating the peak area ratios from the calibration curve.[1]

Data Presentation

The following tables summarize typical performance data for methods using a deuterated internal standard for OTA analysis.

Table 1: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [6] |

| Recovery | 86.3 - 114.2% | [6] |

| Precision (RSD) | ≤ 13.1% | [6] |

| Limit of Quantification (LOQ) | 0.03 - 0.19 ng/mL | [6] |

| Accuracy (Bias from CRM) | 2.1% | [4] |

Table 2: Example of Recovery and Precision Data in Different Matrices

| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | Reference |

| Animal Feed | 76 | 82 | 3.1 - 4.7 | 13.5 - 14.6 | |

| Animal Feed | 305 | 79 | 3.1 - 4.7 | 13.5 - 14.6 | |

| Green Coffee | 1.0 - 20.0 | 68.7 - 84.5 | 14.3 - 15.5 | - | [7] |

| Soluble Coffee | 1.0 - 20.0 | 73.5 - 91.2 | 9.1 - 9.4 | - | [7] |

Visualized Workflow

Caption: Experimental workflow for Ochratoxin A analysis.

Conclusion

The described LC-MS/MS method, incorporating a robust sample preparation protocol and the use of this compound as an internal standard, provides a reliable and accurate approach for the quantification of Ochratoxin A in complex matrices.[1] This stable isotope dilution method is suitable for routine monitoring to ensure compliance with regulatory limits and to support research in toxicology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. Application of isotope dilution mass spectrometry: determination of ochratoxin A in the Canadian Total Diet Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method validation for the determination of ochratoxin A in green and soluble coffee by immunoaffinity column cleanup and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput and Accurate Quantification of Ochratoxin A in Diverse Matrices Using a Deuterated Internal Standard

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate a wide range of food commodities including cereals, coffee, spices, and dried fruits.[1] Due to its potent nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties, many countries have established maximum permissible levels for OTA in foodstuffs to protect public health.[1][2] Accurate and reliable quantification of OTA is therefore crucial for food safety and quality control.

This application note describes robust and sensitive methods for the determination of Ochratoxin A in various food matrices. The protocols incorporate the use of a deuterated internal standard, such as Ochratoxin A-d5 (OTA-d5), to compensate for matrix effects and variations during sample preparation and analysis.[3] The use of a stable isotope-labeled internal standard is a critical component of high-quality analytical measurements, ensuring the highest degree of accuracy and precision, particularly when using sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Two primary sample preparation methodologies are presented: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction and a method utilizing immunoaffinity column (IAC) cleanup.

Principle

The general workflow for the analysis of Ochratoxin A involves:

-

Sample Homogenization: Obtaining a representative and uniform sample is the first critical step.

-

Spiking with Internal Standard: A known amount of deuterated Ochratoxin A (e.g., OTA-d5) is added to the sample at the beginning of the extraction process. This standard mimics the behavior of the native OTA throughout the sample preparation and analysis, allowing for accurate correction of any losses or variations.

-

Extraction: OTA and the internal standard are extracted from the sample matrix using an appropriate solvent system, typically acetonitrile-based.

-

Clean-up: The crude extract is purified to remove interfering matrix components. This is commonly achieved using immunoaffinity columns (IAC) or solid-phase extraction (SPE) techniques.

-

Analysis by LC-MS/MS: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry. The analyte is separated from other components by liquid chromatography and then detected by mass spectrometry based on its specific mass-to-charge ratio. Quantification is performed by comparing the peak area ratio of the native OTA to the deuterated internal standard against a calibration curve.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Spices and Cereals

This method is a modification of the widely used QuEChERS protocol, adapted for mycotoxin analysis.[3][7]

Materials:

-

Homogenized sample (e.g., spices, ground cereals)

-

Ochratoxin A-d5 (OTA-d5) internal standard solution

-

Acetonitrile (B52724) with 1% formic acid (v/v)

-

Distilled water

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the OTA-d5 internal standard solution to all samples, calibrators, and quality control samples. For example, add 150 µL of a 100 µg/L OTA-d5 solution.[3]

-

Allow the sample to stand for 10 minutes to allow for interaction between the internal standard and the matrix.[3]

-

Add 10 mL of distilled water and vortex for 1 minute.

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Vortex vigorously for 15 minutes.[3]

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[3]

-

Immediately vortex for 1 minute to prevent the formation of agglomerates.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.[3]

-

Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Immunoaffinity Column (IAC) Cleanup for Complex Matrices

This protocol is highly selective and provides excellent cleanup for complex matrices like coffee, wine, and dried fruits.[8][9][10][11][12]

Materials:

-

Homogenized sample

-

Ochratoxin A-d5 (OTA-d5) internal standard solution

-

Extraction solvent (e.g., acetonitrile/water/acetic acid (84:16:1))[13]

-

Phosphate-buffered saline (PBS)

-

Ochratoxin A immunoaffinity columns (e.g., OtaCLEAN™)[8]

-

Methanol

-

Nitrogen evaporator

-

LC-MS/MS mobile phase

Procedure:

-

Weigh an appropriate amount of the homogenized sample (e.g., 25 g) into a blender jar or flask.

-

Add the deuterated internal standard solution.

-

Add the extraction solvent (e.g., 100 mL of acetonitrile/water/acetic acid).[13]

-

Extract by shaking or blending for a specified time (e.g., 30 minutes).[13]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Dilute a portion of the supernatant with PBS as recommended by the IAC manufacturer.

-

Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate.

-

Wash the column with water or PBS to remove unbound matrix components.

-

Elute the Ochratoxin A and the deuterated standard from the column with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the LC-MS/MS mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.

Data Presentation

The use of a deuterated internal standard significantly improves the performance of the analytical method. The following tables summarize typical performance data obtained for Ochratoxin A analysis using these protocols.

Table 1: Method Performance Data for Ochratoxin A Analysis

| Parameter | QuEChERS Method | Immunoaffinity Column Method |

| Recovery (%) | 86.3 - 114.2%[14] | ≥ 90%[8] |

| Limit of Detection (LOD) | 0.5 µg/kg[4][5] | 0.04 ng/mL[8] |

| Limit of Quantification (LOQ) | 1.4 µg/kg[4][5] | 0.03 - 0.19 ng/mL[14] |

| Repeatability (RSDr) | < 15% | 4 - 24%[11] |

| Reproducibility (RSDR) | < 20% | 12 - 33%[11] |

Visualizations

The following diagrams illustrate the experimental workflows for the two described sample preparation protocols.

Caption: QuEChERS-based sample preparation workflow for Ochratoxin A analysis.

Caption: Immunoaffinity column cleanup workflow for Ochratoxin A analysis.

Conclusion

The described methods, incorporating a deuterated internal standard, provide a robust and reliable approach for the quantification of Ochratoxin A in a variety of challenging matrices. The QuEChERS method offers a rapid and high-throughput option, while the immunoaffinity column cleanup provides superior selectivity for complex samples. The use of a deuterated internal standard is essential for achieving the accuracy and precision required for regulatory compliance and ensuring consumer safety. These detailed protocols serve as a valuable resource for researchers, scientists, and professionals in the fields of food safety and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. researchgate.net [researchgate.net]

- 6. U-[13C20]-Ochratoxin A | LIBIOS [libios.fr]

- 7. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lctech.de [lctech.de]

- 9. Immunoaffinity Column for 2-in-1 Aflatoxins and Ochratoxin A [mzfoodtest.com]

- 10. aokin.de [aokin.de]

- 11. Liquid chromatographic method with immunoaffinity column cleanup for determination of ochratoxin A in barley: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of ochratoxin A in foods: state-of-the-art and analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. famic.go.jp [famic.go.jp]

- 14. Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ochratoxin A in Cereals by LC-MS/MS using 3-epi-Ochratoxin A-d5 Internal Standard

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] It is a common contaminant in a variety of food commodities, particularly cereal grains such as wheat, oats, corn, and barley.[1][2] Due to its potent nephrotoxic, carcinogenic, teratogenic, and immunotoxic properties, the presence of OTA in food and feed is a significant public health concern.[1][3] Regulatory bodies worldwide, including the European Commission, have established maximum permissible levels for OTA in cereals to protect consumers.[1][4]

Accurate and reliable quantification of OTA is essential for food safety monitoring and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and specificity.[5][6] However, complex cereal matrices can cause significant matrix effects, leading to ion suppression or enhancement, which can compromise the accuracy of quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to compensate for these matrix effects, as well as for variations during sample preparation and instrument response. A SIL-IS behaves almost identically to the target analyte during extraction, cleanup, and ionization. This application note describes a robust LC-MS/MS method for the quantification of Ochratoxin A in various cereals, employing its deuterated diastereoisomer, 3-epi-Ochratoxin A-d5, as the internal standard. The use of a diastereoisomer provides the benefits of a SIL-IS while ensuring chromatographic separation from the native analyte, preventing potential isobaric interference.[7]

Experimental Protocols

Materials and Reagents

-

Standards: Ochratoxin A (≥98% purity), this compound solution (10 µg/mL in acetonitrile).

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid (99%), Ammonium formate (B1220265) (≥99%).

-

dSPE Components: Anhydrous magnesium sulfate (B86663) (MgSO₄), primary secondary amine (PSA) sorbent, C18 sorbent.

-

Cereal Samples: Wheat, corn, oats, rice, barley. All samples should be finely ground and homogenized before extraction.[8][9]

Instrumentation

-

Liquid Chromatograph: UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

Standard Preparation

-

OTA Stock Solution (1 mg/mL): Accurately weigh 1 mg of OTA standard and dissolve in 1 mL of methanol.

-

OTA Working Standard Mix (1 µg/mL): Prepare intermediate dilutions from the stock solution and create a working standard mix in methanol.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

-

Calibration Standards: Prepare matrix-matched calibration standards by spiking blank, extracted cereal matrix with the OTA working standard mix to achieve a concentration range of 0.5 to 50 ng/mL.[10] Spike each level with a constant concentration of the IS working solution.

Sample Preparation (QuEChERS-based Extraction)

-

Weighing: Weigh 5.0 ± 0.05 g of the homogenized cereal sample into a 50 mL polypropylene (B1209903) centrifuge tube.[10]

-

Hydration: Add 10 mL of LC-MS grade water to the tube, vortex for 30 seconds, and let it hydrate (B1144303) for 15 minutes.[10]

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL IS working solution to the sample.

-

Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.[10]

-

Salting Out: Add the contents of a salt packet containing 4 g MgSO₄ and 1 g NaCl. Vortex immediately for 1 minute to prevent agglomeration.

-

Centrifugation: Centrifuge the tube at ≥4000 g for 5 minutes.

-

dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex & Centrifuge: Vortex for 30 seconds and then centrifuge at ≥10,000 g for 5 minutes.

-

Final Preparation: Transfer 500 µL of the cleaned supernatant to an autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).[10]

LC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization in positive mode (ESI+) is typically used.[11]

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC Conditions | |

| Column | C18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B held for 1 min, ramp to 95% B in 7 min, hold for 2 min, return to 10% B in 0.1 min, equilibrate for 2.9 min |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | |

| Ochratoxin A | Q1: 404.1 -> Q3: 239.1 (Quantifier), 358.1 (Qualifier) |

| This compound | Q1: 409.1 -> Q3: 243.1 (Quantifier) |

Data Presentation

The method performance should be validated according to regulatory guidelines. Key parameters from published methods for OTA analysis in cereals are summarized below.

Table 2: Summary of Quantitative Performance Data for OTA Analysis in Cereals

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Linearity (r²) | Reference |

| Cereals | 0.003–0.018 | 0.011–0.059 | 80.5–107.1 | >0.999 | [11] |

| Wheat & Maize | 0.9–2.5 | - | - | - | [12] |

| Bread, Cereals | - | 0.45 ng/mL | Bias < 9.7% | >0.998 | [3] |

| Wheat | - | - | 67.5–100.4 | - | [13] |

| Cereals (Feed) | - | 1.5 | - | - | [14] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the analysis of Ochratoxin A in cereal samples.

References

- 1. mdpi.com [mdpi.com]

- 2. Significance of Ochratoxin A in Breakfast Cereals from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. waters.com [waters.com]

- 5. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. brill.com [brill.com]

- 9. brill.com [brill.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Determination of Ochratoxin A,B and C in Cereals and Its Products by High-performance Liquid Chromatography-tandem Mass Spectrometry Using an Isotope Internal Standard [spgykj.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Application of 3-epi-Ochratoxin A-d5 in Biological Sample Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which contaminates a wide variety of food commodities worldwide. Human exposure to OTA has been associated with a range of adverse health effects, including nephrotoxicity, immunotoxicity, and carcinogenicity. Accurate and sensitive quantification of OTA in biological samples is crucial for exposure assessment and toxicological studies. 3-epi-Ochratoxin A-d5 is a stable isotope-labeled internal standard used to improve the accuracy and precision of analytical methods for OTA quantification, particularly in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in the analysis of biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The analytical method is based on stable isotope dilution analysis (SIDA). A known amount of the deuterated internal standard, this compound, is added to the biological sample prior to extraction and cleanup. This internal standard behaves chemically and physically similarly to the native Ochratoxin A during the entire analytical process. By measuring the ratio of the native analyte to the isotopically labeled internal standard using LC-MS/MS, any variations in extraction efficiency, sample volume, and instrument response can be effectively compensated for, leading to highly accurate and precise quantification.

Application Notes

The use of this compound as an internal standard is highly recommended for the analysis of Ochratoxin A in various biological matrices, including but not limited to:

-

Human and animal serum/plasma: For assessing systemic exposure to Ochratoxin A.

-

Urine: For non-invasive monitoring of recent Ochratoxin A exposure.[1][2]

-

Kidney and liver tissue: For investigating target organ toxicity and accumulation.

-

Milk: To assess the transfer of Ochratoxin A from contaminated feed to dairy products.

The selection of the sample preparation method will depend on the specific matrix and the required sensitivity. Two common and effective methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Immunoaffinity Chromatography (IAC).

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Kidney Tissue

This protocol is suitable for the extraction of Ochratoxin A from solid biological tissues like the kidney.

Materials:

-

Homogenized kidney tissue

-

This compound internal standard solution (in acetonitrile)

-

Water (LC-MS grade)

-

Acetonitrile (B52724) with 1% formic acid

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene (B1209903) centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 2 g of homogenized kidney tissue into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile with 1% formic acid and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately vortex for 1 minute to prevent salt agglomeration.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18.

-

Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Immunoaffinity Chromatography (IAC) Protocol for Human Urine

This protocol provides high selectivity and is suitable for complex matrices like urine.

Materials:

-

Urine sample

-

This compound internal standard solution (in acetonitrile)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ochratoxin A immunoaffinity columns

-

Methanol (LC-MS grade)

-

Nitrogen evaporator

-

LC-MS mobile phase

Procedure:

-

Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

-

Take 5 mL of the supernatant and add a known amount of this compound internal standard solution.

-

Dilute the sample with 15 mL of PBS.

-

Pass the diluted sample through the immunoaffinity column at a flow rate of 1-2 mL/min.

-

Wash the column with 10 mL of water to remove unbound matrix components.

-

Elute the Ochratoxin A and the internal standard with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial LC-MS mobile phase, vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: 20% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 20% B (re-equilibration)

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ochratoxin A | 404.1 | 239.1 | 25 |

| This compound | 409.1 | 244.1 | 28 |

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data

The following tables summarize representative quantitative data from method validation studies for Ochratoxin A analysis in biological samples using a deuterated internal standard.

Table 1: Method Performance Characteristics

| Parameter | Urine | Serum/Plasma | Kidney Tissue |

| Limit of Detection (LOD) | 0.01 ng/mL[1] | 0.02 ng/mL | 0.1 ng/g |

| Limit of Quantification (LOQ) | 0.03 ng/mL[1] | 0.05 ng/mL | 0.3 ng/g |

| Linearity (R²) | >0.99 | >0.99 | >0.99 |

Table 2: Recovery and Matrix Effect

| Matrix | Recovery (%) | Matrix Effect (%) |

| Urine | 95 - 105 | < 15 |

| Serum/Plasma | 92 - 108 | < 20 |

| Kidney Tissue | 88 - 110 | < 25 |

Table 3: Precision

| Matrix | Intra-day RSD (%) | Inter-day RSD (%) |

| Urine | < 10 | < 15 |

| Serum/Plasma | < 10 | < 15 |

| Kidney Tissue | < 15 | < 20 |

Visualizations

References

Application Note: Preparation of a 3-epi-Ochratoxin A-d5 Stock Solution

Abstract

This application note provides a detailed protocol for the preparation of a standard stock solution of 3-epi-Ochratoxin A-d5. This deuterated analog is commonly utilized as an internal standard in analytical and pharmacokinetic research for the precise quantification of 3-epi-Ochratoxin A in various matrices using mass spectrometry.[1] Adherence to this protocol ensures the accuracy, reproducibility, and stability of the prepared stock solution. All procedures should be performed by trained personnel in a controlled laboratory environment, following strict safety guidelines due to the toxic nature of ochratoxins.

Chemical and Physical Properties

This compound is the deuterium-labeled form of 3-epi-Ochratoxin A, an epimer of the mycotoxin Ochratoxin A.[2] The incorporation of five deuterium (B1214612) atoms results in a molecular weight shift, making it an ideal internal standard for isotope dilution mass spectrometry assays.

| Property | Value | Reference |

| Compound Name | This compound | N/A |

| Synonyms | 3S,14S-Ochratoxin A-d5 | [2] |

| CAS Number | 1177316-02-7 | [1][2] |

| Molecular Formula | C₂₀H₁₃D₅ClNO₆ | [1][2][3] |

| Molecular Weight | 408.84 g/mol | [1][2][3][4] |

| Appearance | Off-White to White Solid | [2] |

| Recommended Solvents | Acetonitrile (B52724), Methanol (B129727), Chloroform | [5][6] |

| Storage Temperature | 2-8°C (for solid), ≤ -20°C (for solution) | [2] |

Health and Safety Precautions

Warning: Ochratoxin A and its analogs are mycotoxins with potential nephrotoxic, immunotoxic, and carcinogenic properties.[7][8] Handle with extreme care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Engineering Controls: All handling of the solid compound and preparation of the stock solution must be performed inside a certified chemical fume hood to avoid inhalation of airborne particles.

-

Disposal: Dispose of all contaminated materials (e.g., vials, pipette tips, gloves) and solutions in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Protocol: Preparation of a 100 µg/mL Stock Solution

This protocol describes the preparation of a 100 µg/mL stock solution from a pre-weighed 0.5 mg solid sample of this compound. Adjust calculations accordingly for different starting masses or desired final concentrations.

Materials and Equipment

-

This compound (e.g., 0.5 mg) in a sealed vial

-

HPLC-grade or LC-MS grade Acetonitrile

-

Calibrated analytical balance (if not using a pre-weighed standard)

-

Class A volumetric flasks (e.g., 5 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials with PTFE-lined screw caps (B75204) for storage

Procedure

-

Equilibration: Allow the sealed vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

-

Solvent Calculation: Calculate the volume of solvent required to achieve the target concentration.

-

Target Concentration (C): 100 µg/mL

-

Mass of Standard (m): 0.5 mg (which is equal to 500 µg)

-

Required Volume (V) = m / C

-

V = 500 µg / 100 µg/mL = 5.0 mL

-

-

Dissolution:

-

Carefully open the vial inside the chemical fume hood.

-

Using a calibrated micropipette, add the calculated volume (5.0 mL) of acetonitrile to the vial containing the solid.

-

Seal the vial and vortex for 30-60 seconds to facilitate dissolution.

-

Place the vial in an ultrasonic bath for 5-10 minutes to ensure the compound is completely dissolved.

-

Visually inspect the solution against a light source to confirm that no particulate matter is present.

-

-

Transfer and Labeling:

-

Transfer the prepared stock solution to a clean, amber glass vial for storage.

-

Clearly label the vial with the compound name ("this compound Stock"), concentration (100 µg/mL), solvent (Acetonitrile), preparation date, and initials of the preparer.

-

-

Storage: Store the stock solution in the labeled amber vial at ≤ -20°C. Ochratoxins are known to be unstable when exposed to UV light.[5]

Experimental Workflow

Figure 1. Workflow for preparing this compound stock solution.

Stability and Handling of Solutions

-

Stock Solution: When stored correctly in an amber vial at ≤ -20°C, the stock solution in acetonitrile is expected to be stable. While specific stability data for the 3-epi-d5 analog is limited, parent Ochratoxin A solutions in acetonitrile have shown good stability.[5] It is recommended to prepare fresh working solutions from the stock.

-

Working Solutions: Diluted working standards, especially in aqueous mixtures, may have reduced stability. The addition of water to acetonitrile or methanol solutions of aflatoxins (related mycotoxins) has been shown to induce degradation.[9] It is best practice to prepare fresh working solutions daily from the main stock solution.

-

Avoid Repeated Freeze-Thaw Cycles: To maintain the integrity of the stock solution, aliquot it into smaller volumes for daily use if necessary. This will minimize the number of freeze-thaw cycles.

References

- 1. veeprho.com [veeprho.com]

- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 3. scbt.com [scbt.com]

- 4. 赭曲霉素 A-d5 溶液 10 μg/mL in acetonitrile, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ochratoxin A - Wikipedia [en.wikipedia.org]